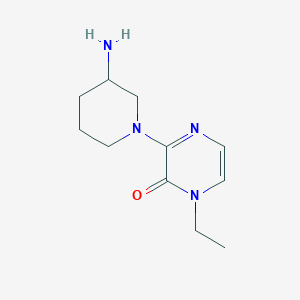

1-Ethyl-2-oxo-1,2-dihydropyrazin-3-yl-(3-aminopiperidin-1-yl)

Übersicht

Beschreibung

3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one is a useful research compound. Its molecular formula is C11H18N4O and its molecular weight is 222.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Behandlung von Typ-II-Diabetes

Linagliptin wird zur Behandlung von Typ-II-Diabetes eingesetzt . Es wirkt blutzuckersenkend, indem es das Enzym DPP-4 hemmt und so den Abbau der Inkretin-Hormone (glucagonähnliches Peptid-1 [GLP-1] und Glukose-abhängiges Insulinotropes Peptid) verhindert und die postprandialen Glukose-Exkursionen abschwächt .

Kontrolle von Glukose-abhängigen postprandialen Glukose-Exkursionen

Durch die selektive Zielsetzung von DPP-4 bewirkt Linagliptin möglicherweise eine physiologischere Kontrolle der glukoseabhängigen postprandialen Glukose-Exkursionen und des Nüchternblutzuckers .

Geringe Inzidenz von Hypoglykämie

Da die Inkretin-stimulierte Insulinausschüttung glukoseabhängig ist, ist Linagliptin mit einer geringen Inzidenz von Hypoglykämie verbunden .

Minimale oder neutrale Auswirkungen auf das Körpergewicht

DPP-4-Hemmer wie Linagliptin haben minimale oder neutrale Auswirkungen auf das Körpergewicht .

Geringes Potenzial für Arzneimittelwechselwirkungen

Linagliptin hat ein geringes Potenzial für Arzneimittelwechselwirkungen (mit Ausnahme von Saxagliptin, das über Cytochrom P450 [CYP] 3A4/5 metabolisiert wird) .

Nichtrenale Eliminationsroute

Linagliptin ist der erste Vertreter seiner Klasse, der überwiegend über eine nichtrenale Route eliminiert wird .

Wirkmechanismus

Target of Action

The primary target of the compound 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one is the enzyme Prolyl endopeptidase FAP . This enzyme plays a crucial role in the regulation of the activity of other proteins and peptides in the body, making it a key player in numerous biological processes .

Mode of Action

The compound 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one interacts with its target, Prolyl endopeptidase FAP, by binding to it . This binding can inhibit the activity of the enzyme, leading to changes in the regulation of other proteins and peptides that the enzyme would normally act upon .

Biochemical Pathways

The interaction of 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one with Prolyl endopeptidase FAP affects various biochemical pathways. The inhibition of this enzyme can lead to changes in the activity of other proteins and peptides, which can have downstream effects on numerous biological processes .

Pharmacokinetics

The pharmacokinetics of 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one involve its absorption, distribution, metabolism, and excretion (ADME). The compound shows modest oral bioavailability and is rapidly absorbed . It has a half-life of 131 hours . . These properties impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of the action of 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one are primarily due to its inhibition of Prolyl endopeptidase FAP. This can lead to changes in the activity of other proteins and peptides, affecting various biological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one. Factors such as pH, temperature, and the presence of other compounds can affect how the compound interacts with its target and its overall effectiveness .

Biochemische Analyse

Biochemical Properties

3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism The interaction between 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one and DPP-IV results in the inhibition of the enzyme’s activity, which can influence glucose homeostasis

Cellular Effects

The effects of 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of DPP-IV by 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one can lead to increased levels of incretin hormones, which in turn enhance insulin secretion and reduce glucagon release . This modulation of hormone levels can have significant effects on cellular metabolism and energy balance.

Molecular Mechanism

At the molecular level, 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of DPP-IV, inhibiting its enzymatic activity This inhibition prevents the degradation of incretin hormones, thereby prolonging their action and enhancing their physiological effects

Temporal Effects in Laboratory Settings

The stability and degradation of 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one in laboratory settings are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time Prolonged exposure to extreme conditions, such as high temperatures or acidic environments, may lead to its degradation and reduced efficacy

Dosage Effects in Animal Models

The effects of 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit DPP-IV activity and improve glucose tolerance without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicities.

Metabolic Pathways

3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one is involved in several metabolic pathways, primarily through its interaction with DPP-IV. The inhibition of DPP-IV by this compound affects the metabolism of incretin hormones, leading to enhanced insulin secretion and improved glucose homeostasis

Transport and Distribution

The transport and distribution of 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one within cells and tissues are critical factors that determine its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The distribution of 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one within tissues is influenced by factors such as tissue perfusion, binding affinity to cellular components, and metabolic stability.

Subcellular Localization

The subcellular localization of 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects Post-translational modifications, such as phosphorylation and acetylation, may influence the targeting and localization of the compound to specific subcellular compartments

Eigenschaften

IUPAC Name |

3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-2-14-7-5-13-10(11(14)16)15-6-3-4-9(12)8-15/h5,7,9H,2-4,6,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAYDHRBZLIDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C(C1=O)N2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

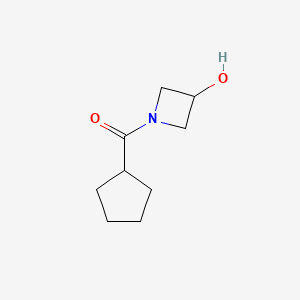

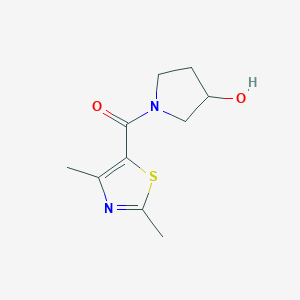

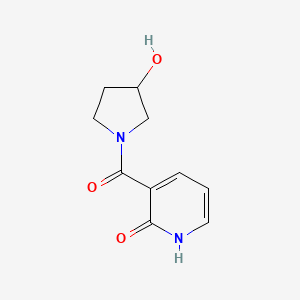

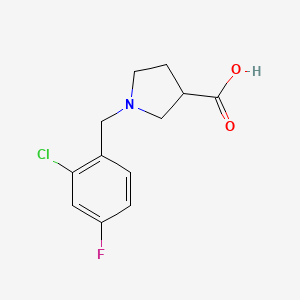

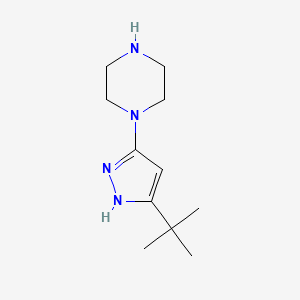

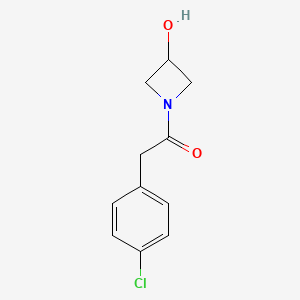

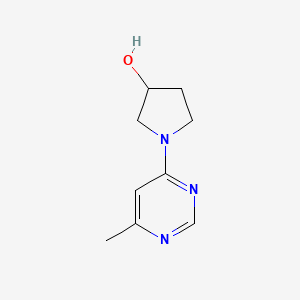

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Methylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468553.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1468561.png)

![1-[(4-Bromophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1468562.png)